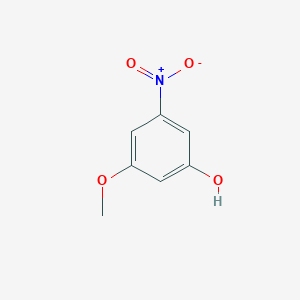

3-Methoxy-5-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETHUNXROLCEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291229 | |

| Record name | 3-methoxy-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7145-49-5 | |

| Record name | 7145-49-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxy-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methoxy-5-nitrophenol chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Methoxy-5-nitrophenol

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in advanced organic synthesis. Its unique substitution pattern, featuring an activating hydroxyl group, a moderately activating methoxy group, and a deactivating nitro group, imparts a nuanced reactivity profile that can be strategically exploited. This guide offers a comprehensive exploration of its physicochemical properties, spectroscopic signature, key chemical transformations, and synthetic applications. The insights provided herein are intended to empower researchers in leveraging this versatile building block for the design and synthesis of complex target molecules, particularly within the pharmaceutical and materials science sectors.[1][2][3]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are crucial for its handling, reaction setup, and purification. These characteristics are summarized below.

Physical and Chemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 7145-49-5 | [4][5][6][7] |

| Molecular Formula | C₇H₇NO₄ | [4][6] |

| Molecular Weight | 169.13 g/mol | [4] |

| Appearance | Light brown solid | [8] |

| Melting Point | 94-95 °C | [9] |

| Boiling Point | 335.7 ± 32.0 °C (Predicted) | [9] |

| Purity | Typically ≥98% | [10] |

Spectroscopic Profile (Theoretical Analysis)

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show four distinct signals.

-

~3.85 ppm (s, 3H): A singlet corresponding to the methoxy (-OCH₃) protons.

-

~5.5-6.5 ppm (s, br, 1H): A broad singlet for the phenolic hydroxyl (-OH) proton, which is exchangeable with D₂O.

-

~7.0-7.8 ppm (3H, aromatic region): The three aromatic protons will appear as distinct signals. Due to the meta substitution pattern, they would likely appear as a triplet (or more complex multiplet) for H4 and two doublets (or complex multiplets) for H2 and H6, with small (2-3 Hz) meta-coupling constants. The precise shifts are influenced by the combined electronic effects of the substituents.

-

-

¹³C NMR (100 MHz, CDCl₃): The molecule possesses seven unique carbon atoms, which would result in seven signals.

-

~55-56 ppm: The methoxy carbon (-OCH₃).

-

~105-115 ppm: Aromatic carbons ortho and para to the two oxygen-containing groups (C2, C4, C6), which are shielded.

-

~148-165 ppm: Aromatic carbons directly attached to the electron-withdrawing nitro group (C5) and the electron-donating oxygen atoms (C1, C3), which are significantly deshielded.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear confirmation of the key functional groups.

-

~3200-3500 cm⁻¹ (broad): Strong, broad absorption due to the O-H stretching of the phenolic group.

-

~2850-3000 cm⁻¹ (medium): C-H stretching from the aromatic ring and the methoxy group.

-

~1580-1600 cm⁻¹ (strong): C=C stretching within the aromatic ring.

-

~1520-1540 cm⁻¹ (strong, asymmetric) & ~1340-1360 cm⁻¹ (strong, symmetric): Characteristic N-O stretching vibrations of the nitro (-NO₂) group.

-

~1200-1280 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

-

~1000-1050 cm⁻¹ (medium): Symmetric C-O-C stretching.

-

Synthesis of this compound

A reliable and common method for synthesizing substituted phenols is through the diazotization of the corresponding aniline, followed by hydrolysis of the diazonium salt. This approach is applicable for the preparation of this compound from 3-methoxy-5-nitroaniline.[13]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocol: Diazotization-Hydrolysis

This protocol is adapted from a general procedure for the synthesis of nitrophenols from nitroanilines.[13]

Materials:

-

3-Methoxy-5-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

Ethyl Acetate

-

Brine

Procedure:

-

Diazotization: In a beaker, carefully add concentrated H₂SO₄ to water, and cool the mixture to 0-5 °C in an ice-salt bath.

-

Add finely powdered 3-methoxy-5-nitroaniline to the cold acid solution with vigorous stirring to form a fine suspension.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The key is to maintain the temperature below 5 °C throughout the addition to prevent premature decomposition of the diazonium salt. Stir for an additional 20-30 minutes after addition is complete.

-

Hydrolysis: In a separate flask equipped with a condenser, bring a dilute solution of sulfuric acid to a boil.

-

Slowly and carefully add the cold diazonium salt solution to the boiling acid. Vigorous evolution of nitrogen gas will be observed.

-

Causality: Adding the diazonium salt to hot acid ensures immediate hydrolysis, minimizing side reactions and the accumulation of unstable diazonium species.

-

-

After the addition is complete, continue boiling for 15-20 minutes to ensure the complete decomposition of any remaining diazonium salt.

-

Workup and Purification: Cool the reaction mixture in an ice bath to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude this compound can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dictated by its three functional groups. Strategic manipulation of these sites makes it a versatile synthetic intermediate.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is arguably the most valuable transformation of this molecule, yielding 3-amino-5-methoxyphenol, a key building block for many dyes and pharmaceutical agents.

Common Methods:

-

Catalytic Hydrogenation: This is often the cleanest method, using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. It proceeds under mild conditions and typically gives high yields with simple workup.[14]

-

Metal-Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂) in acidic media (e.g., HCl) are robust and cost-effective.[14]

Caption: General mechanism for nitro group reduction.

Protocol: Catalytic Hydrogenation using Pd/C

-

Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) in a hydrogenation flask, add 10% Palladium on Carbon (Pd/C) (5-10 mol%).

-

Expertise: Methanol is an excellent solvent as it solubilizes the starting material and the product, and it is inert to the reaction conditions. The catalyst is used in catalytic amounts as it is regenerated during the cycle.

-

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with nitrogen or argon, then evacuate and backfill with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and begin vigorous stirring or shaking at room temperature.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Trustworthiness: It is crucial to filter under an inert atmosphere as the catalyst can be pyrophoric. The Celite® prevents the fine catalyst powder from passing through the filter paper.

-

-

Concentrate the filtrate under reduced pressure to yield the crude 3-amino-5-methoxyphenol, which can be further purified if necessary.

O-Demethylation of the Methoxy Group

Cleavage of the robust aryl-methyl ether bond is a challenging but essential transformation for accessing the corresponding catechol or resorcinol derivatives. This reaction converts this compound into 5-nitroresorcinol.

Primary Reagents:

-

Boron Tribromide (BBr₃): The reagent of choice for its high reactivity and effectiveness at low temperatures.[15]

-

Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether at high temperatures.[15]

Protocol: O-Demethylation using BBr₃

-

Setup: Dissolve this compound (1.0 eq) in a dry, aprotic solvent (e.g., Dichloromethane, DCM) in a flame-dried flask under an inert atmosphere (Nitrogen or Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: BBr₃ is highly reactive and the reaction is exothermic. Starting at very low temperatures is critical to control the reaction rate and prevent side reactions.[15]

-

-

Slowly add a solution of BBr₃ (1.1-1.5 eq) in DCM dropwise via syringe.

-

After the addition, allow the reaction to slowly warm to room temperature and stir for several hours or until TLC indicates complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C and very slowly and carefully quench by adding methanol, followed by water. This must be done with extreme caution as BBr₃ reacts violently with protic solvents.

-

Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-nitroresorcinol.

Electrophilic Aromatic Substitution

The aromatic ring's reactivity towards electrophiles is governed by the directing effects of the substituents.

-

Activating Groups: The -OH and -OCH₃ groups are strongly activating and ortho, para-directing.

-

Deactivating Group: The -NO₂ group is strongly deactivating and meta-directing.

The positions C2, C4, and C6 are activated. The nitro group at C5 deactivates the ring overall but does not change the directing preference of the hydroxyl and methoxy groups. Therefore, electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions) is expected to occur preferentially at the C4 and C6 positions, which are ortho to one activating group and para to the other.[16][17]

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile scaffold. The nitro group, methoxy group, and phenolic hydroxyl can be selectively modified, allowing for the construction of complex molecular architectures.

-

Pharmaceutical Intermediates: The reduction product, 3-amino-5-methoxyphenol, is a precursor for synthesizing inhibitors of various enzymes or receptor ligands where a substituted aminophenol core is required. Nitroaromatic compounds themselves are recognized as important pharmacophores in a range of drugs, including antimicrobial and antiprotozoal agents.[3]

-

Building Block for Bioactive Molecules: The ability to perform O-demethylation provides access to dihydroxy-nitroaromatic systems, which are common motifs in natural products and other bioactive compounds.

-

Materials Science: Substituted nitrophenols can be used in the synthesis of dyes, polymers, and other functional materials.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care.

-

General Hazards: Aromatic nitro compounds are often toxic and can be irritants. Based on data for similar compounds, it may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[18][19]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H7NO4 | CID 252417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 7145-49-5 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. echemi.com [echemi.com]

- 8. 3-METHOXY-5-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 9. Benzenepropanal, β-oxo-, 1-oxime CAS#: 7145-48-4 [m.chemicalbook.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. rsc.org [rsc.org]

- 12. youtube.com [youtube.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 15. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 16. 3-Methoxy-5-methylphenol|>98.0% Purity|CAS 3209-13-0 [benchchem.com]

- 17. (A) p–Nitrophenol gives more electrophilic substituted compound than m-methoxyphenol.(R) Methoxy group shows only negative I–effect [infinitylearn.com]

- 18. 3-Methoxy-4-nitrophenol | C7H7NO4 | CID 12900532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methoxy-5-nitrophenol (CAS 7145-49-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Methoxy-5-nitrophenol, a valuable chemical intermediate. We will delve into its chemical and physical properties, synthesis and purification protocols, spectral analysis, reactivity, and potential applications in the field of medicinal chemistry and drug development. This document is designed to be a practical resource, offering not just data, but also insights into the rationale behind experimental procedures.

Chemical Identity and Properties

This compound, with the CAS number 7145-49-5, is an aromatic organic compound.[1] It possesses a phenol ring substituted with a methoxy group (-OCH3) and a nitro group (-NO2) at the meta positions relative to the hydroxyl group. This substitution pattern significantly influences its chemical reactivity and physical properties. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the same aromatic ring creates a unique electronic environment, making it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7145-49-5 | [1][2][3] |

| Molecular Formula | C₇H₇NO₄ | [1][2][3] |

| Molecular Weight | 169.13 g/mol | [1][3] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water | [1] |

| IUPAC Name | This compound | [3] |

Synthesis and Purification

The synthesis of this compound can be reliably achieved through the diazotization of its corresponding aniline precursor, 3-methoxy-5-nitroaniline. This classic transformation in organic chemistry provides a high-yield route to the desired phenol.

Experimental Protocol: Synthesis via Diazotization

This protocol is adapted from a well-established procedure for the synthesis of m-nitrophenols. The causality behind this multi-step process lies in the conversion of a stable amine into a highly reactive diazonium salt, which is then readily displaced by a hydroxyl group upon heating in an aqueous acidic medium.

Materials:

-

3-Methoxy-5-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Water

Step-by-Step Methodology:

-

Preparation of the Amine Salt: In a beaker, carefully add concentrated sulfuric acid to water with cooling to prepare a dilute sulfuric acid solution. To this cold acid solution, add finely powdered 3-methoxy-5-nitroaniline with stirring. Continue stirring and add crushed ice to form a homogeneous slurry. Maintaining a low temperature (0-5 °C) is critical to ensure the stability of the diazonium salt that will be formed in the next step.

-

Diazotization: Prepare a solution of sodium nitrite in water. Slowly add the sodium nitrite solution to the cold slurry of the amine salt. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 5 °C. The completion of the diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

Hydrolysis of the Diazonium Salt: In a separate large flask, prepare a boiling solution of dilute sulfuric acid. Add the cold diazonium salt solution portion-wise to the boiling acid. The diazonium salt is unstable at elevated temperatures and will decompose, releasing nitrogen gas and forming the corresponding phenol. Vigorous gas evolution will be observed.

-

Isolation of the Crude Product: After the addition is complete, continue boiling for a few minutes to ensure complete decomposition of the diazonium salt. Cool the reaction mixture in an ice bath to precipitate the crude this compound.

-

Purification by Recrystallization: The crude product can be purified by recrystallization. A suitable solvent system, such as ethanol-water, can be used. Dissolve the crude solid in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals. If colored impurities are present, they can sometimes be removed by treating the hot solution with activated charcoal before filtration.[4] Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: Workflow for the synthesis of this compound.

Spectral Data Analysis

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the phenolic hydroxyl proton. The substitution pattern on the benzene ring will lead to specific splitting patterns for the aromatic protons.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | broad singlet | 1H | -OH |

| ~7.5 - 7.7 | multiplet | 1H | Aromatic H |

| ~7.2 - 7.4 | multiplet | 1H | Aromatic H |

| ~6.8 - 7.0 | multiplet | 1H | Aromatic H |

| ~3.9 | singlet | 3H | -OCH₃ |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-OH |

| ~150 | C-NO₂ |

| ~140 | C-OCH₃ |

| ~120 - 130 | Aromatic CH |

| ~110 - 120 | Aromatic CH |

| ~100 - 110 | Aromatic CH |

| ~56 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3200-3600 (broad) | O-H | Stretching |

| 3000-3100 | Aromatic C-H | Stretching |

| 2850-3000 | Aliphatic C-H (-OCH₃) | Stretching |

| ~1520 and ~1340 | N-O | Asymmetric and Symmetric Stretching |

| ~1600 and ~1470 | C=C | Aromatic Ring Stretching |

| ~1200-1300 | C-O | Stretching (Phenolic) |

| ~1000-1100 | C-O | Stretching (Ether) |

Mass Spectrometry

In mass spectrometry using electron ionization (EI), this compound is expected to show a molecular ion peak (M⁺) at m/z 169. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂, 46 Da) and the methoxy group (-OCH₃, 31 Da).

Table 5: Predicted Major Mass Spectral Fragments

| m/z | Possible Fragment |

| 169 | [M]⁺ |

| 123 | [M - NO₂]⁺ |

| 138 | [M - OCH₃]⁺ |

Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its three functional groups.

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base to form a phenoxide ion, which is a potent nucleophile. This allows for O-alkylation and O-acylation reactions to introduce various substituents.[1]

-

Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions. The directing effects of the hydroxyl, methoxy, and nitro groups will determine the position of substitution. The hydroxyl and methoxy groups are ortho, para-directing and activating, while the nitro group is meta-directing and deactivating.

-

Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal/acid combinations. This transformation opens up a wide range of synthetic possibilities for introducing nitrogen-containing functionalities.

Caption: Key reaction sites of this compound.

Applications in Medicinal Chemistry and Drug Development

Substituted phenols are a cornerstone in drug design due to their ability to form key hydrogen bonds with biological targets.[5][6] The specific substitution pattern of this compound makes it an attractive scaffold for the synthesis of novel bioactive molecules.

-

As a Building Block: The trifunctional nature of this molecule allows for sequential and regioselective modifications, enabling the construction of complex molecular architectures. The phenolic hydroxyl can serve as a handle for attaching side chains, the nitro group can be converted to an amine for further derivatization, and the aromatic ring can be further functionalized.

-

Bioisosteric Replacement: In drug design, the phenol moiety is often a starting point. However, it can be subject to metabolic glucuronidation, which can lead to rapid clearance.[5] The methoxy and nitro substituents on this compound can modulate its electronic and steric properties, potentially influencing its metabolic stability and binding affinity to target proteins.

-

Potential Therapeutic Areas: While specific drugs directly derived from this compound are not prominently documented, the broader class of nitrophenols and methoxyphenols are found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] For instance, the nitroaromatic core is a key feature in some hypoxia-activated prodrugs for cancer therapy.[8]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information. In general, nitrophenols can be toxic and should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups provides multiple avenues for chemical modification, making it an attractive starting material for the synthesis of complex and potentially bioactive molecules. This guide has provided a detailed overview of its properties, synthesis, spectral characteristics, and potential applications, serving as a foundational resource for researchers in the chemical and pharmaceutical sciences.

References

- 1. mdpi.com [mdpi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. This compound | C7H7NO4 | CID 252417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN110691773A - ä½ä¸ºç»é©çç æ¯å¤å¶æå¶åçç»å代çå²ååè¡çç© - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Download NMR Predict - Mestrelab [mestrelab.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. silis.phys.strath.ac.uk [silis.phys.strath.ac.uk]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of 3-Methoxy-5-nitrophenol in Medicinal Chemistry

This compound, a substituted aromatic compound, represents a key structural motif in the landscape of drug discovery and development. Its unique arrangement of a hydroxyl, a methoxy, and a nitro group on a benzene ring imparts a specific set of electronic and steric properties that make it a valuable building block in the synthesis of complex bioactive molecules. The interplay of these functional groups governs its reactivity, solubility, and ability to interact with biological targets. An in-depth understanding of its physical properties is therefore paramount for its effective utilization in medicinal chemistry, from optimizing reaction conditions to predicting the behavior of resulting drug candidates.

While specific nitrophenol compounds have known implications in various biological processes, the strategic placement of the methoxy group at the meta position relative to the hydroxyl and nitro groups in this compound offers a nuanced profile for molecular design. For instance, substituted methoxy-phenyl moieties are integral to various therapeutic agents, such as APD791, a selective 5-HT2A receptor inverse agonist developed for the treatment of arterial thrombosis[1]. Furthermore, related nitrophenol derivatives, such as 4-Fluoro-2-Methoxy-5-Nitrophenol, serve as crucial intermediates in the synthesis of modern pharmaceuticals like Linzagolix, a GnRH receptor antagonist[2]. This underscores the importance of a comprehensive characterization of the physicochemical properties of molecules like this compound for the advancement of pharmaceutical research.

This technical guide provides a detailed examination of the core physical properties of this compound, supported by established experimental protocols for their determination.

Physicochemical Properties of this compound

| Property | Value/Information | Source/Comment |

| Molecular Formula | C₇H₇NO₄ | PubChem[2] |

| Molecular Weight | 169.13 g/mol | PubChem[2] |

| CAS Number | 7145-49-5 | PubChem[2] |

| Appearance | Likely a crystalline solid | Inferred from related nitrophenols[3][4] |

| Melting Point | Not experimentally determined. For comparison, 3-nitrophenol melts at 96.8 °C[4] and 5-methoxy-2-nitrophenol melts at 92-95 °C. | The presence of the methoxy group may slightly alter the melting point compared to 3-nitrophenol. |

| Boiling Point | Not experimentally determined. For comparison, 3-nitrophenol boils at 194 °C[4]. | Due to potential thermal instability of nitro compounds, boiling point is often determined under reduced pressure. |

| Solubility | Water: Predicted to have low to moderate solubility. 3-nitrophenol has a water solubility of 13,550 mg/L at 25 °C[4].Organic Solvents: Expected to be soluble in common organic solvents such as ethanol, methanol, acetone, and DMSO. | The polar nitro and hydroxyl groups contribute to water solubility, while the aromatic ring and methoxy group enhance solubility in organic solvents. |

| pKa | Not experimentally determined. For comparison, the pKa of 3-methoxyphenol is 9.65[5], and the pKa of 3-nitrophenol is 8.36[4]. | The electron-withdrawing nitro group is expected to significantly lower the pKa of the phenolic hydroxyl group compared to 3-methoxyphenol, making it more acidic. |

| LogP (Octanol-Water Partition Coefficient) | 2.5 (Predicted) | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Topological Polar Surface Area | 75.3 Ų | PubChem[2] |

Experimental Protocols for Physicochemical Characterization

The following section details standardized, self-validating experimental procedures for determining the key physical properties of this compound. These protocols are designed to ensure accuracy and reproducibility in a research setting.

Determination of Melting Point

Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities. The capillary method is a widely adopted and reliable technique for this determination.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Initial Rapid Heating: Heat the sample rapidly to obtain an approximate melting point range. This provides a target for a more precise measurement.

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies. The shake-flask method is a classic and reliable technique for determining the thermodynamic solubility of a compound.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of purified water in a sealed, airtight container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual confirmation of excess solid is necessary.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Determination of pKa

Rationale: The acid dissociation constant (pKa) is a measure of a molecule's acidity. For a phenolic compound like this compound, the pKa of the hydroxyl group is a key determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. UV-Vis spectrophotometry is a common and accurate method for pKa determination of chromophoric compounds.

Methodology: UV-Vis Spectrophotometric Titration

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa.

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with varying pH but constant total compound concentration.

-

UV-Vis Measurement: Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for both the protonated and deprotonated forms of the compound. Plot the absorbance at a selected wavelength against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

Caption: Workflow for pKa Determination via UV-Vis Spectroscopy.

Predicted Spectral Properties

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will appear as multiplets in the downfield region (typically 6.5-8.0 ppm), with their chemical shifts and coupling patterns influenced by the positions of the substituents. The methoxy group protons will likely appear as a singlet around 3.8-4.0 ppm. The phenolic hydroxyl proton will be a broad singlet, and its chemical shift will be concentration and solvent dependent. For comparison, the methoxy protons of 3-methoxyphenol appear at 3.77 ppm in CDCl₃[6].

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The aromatic carbons will resonate in the range of approximately 100-165 ppm. The carbon bearing the hydroxyl group and the carbon bearing the nitro group will be significantly shifted. The methoxy carbon will appear further upfield, typically around 55-60 ppm. For comparison, the methoxy carbon of 3-methoxyphenol resonates at 55.3 ppm in CDCl₃[6].

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹. Strong asymmetric and symmetric N-O stretching bands for the nitro group will be prominent around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. C-O stretching bands for the ether and phenol will appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

-

UV-Vis Spectroscopy: The UV-Vis spectrum in a neutral solvent is expected to show absorption maxima characteristic of a nitrophenol chromophore. For comparison, 3-nitrophenol exhibits a λmax at 275 nm and a shoulder extending into the visible region around 340 nm. The presence of the methoxy group may cause a slight shift in these absorption bands. Upon deprotonation in a basic solution, a significant bathochromic (red) shift is expected due to the increased electron-donating ability of the resulting phenoxide ion, leading to a more extended conjugated system.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry due to its potential as a versatile synthetic intermediate. A thorough understanding and experimental determination of its fundamental physical properties, including melting point, solubility, and pKa, are essential for its effective application in drug design and development. The protocols outlined in this guide provide a robust framework for researchers to accurately characterize this and similar molecules, thereby facilitating the rational design and synthesis of novel therapeutic agents. The predicted spectral characteristics further aid in the identification and structural elucidation of this important chemical entity.

References

- 1. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C7H7NO4 | CID 252417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Table 4-5, Physical and Chemical Properties of 3-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methoxy-5-nitrophenol

This guide provides a comprehensive analysis of the spectroscopic properties of 3-Methoxy-5-nitrophenol (CAS No. 7145-49-5). Acknowledging the current absence of publicly available experimental spectra for this specific compound, this document serves as a vital resource for researchers, scientists, and drug development professionals by detailing the predicted spectroscopic data based on first principles and comparative analysis with structurally similar molecules. Furthermore, it furnishes robust, field-proven protocols for acquiring high-quality Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, enabling definitive structural elucidation.

Introduction and Molecular Structure

This compound is an aromatic organic compound featuring a benzene ring substituted with a hydroxyl group (-OH), a methoxy group (-OCH₃), and a nitro group (-NO₂). Its molecular formula is C₇H₇NO₄, and its molecular weight is 169.13 g/mol .[1] The precise arrangement of these functional groups dictates its chemical reactivity, electronic properties, and, consequently, its unique spectral fingerprint. Understanding this fingerprint is paramount for quality control, reaction monitoring, and regulatory compliance in any research or development context.

The structure, presented below, shows a meta-substitution pattern for all three groups, which minimizes steric hindrance and leads to a distinct electronic environment for each atom in the molecule.

Figure 1: Chemical Structure of this compound.[1]

Figure 1: Chemical Structure of this compound.[1]

Predicted Spectroscopic Data

The following sections provide a detailed prediction of the key spectroscopic data points for this compound. These predictions are derived from established principles of spectroscopy and by drawing comparisons with analogs such as 3-methoxyphenol and various nitrophenols.[2][3][4]

The ¹H NMR spectrum is expected to be relatively simple, showing distinct signals for the aromatic protons, the methoxy protons, and the phenolic proton. The electron-withdrawing nature of the nitro group and the electron-donating effects of the hydroxyl and methoxy groups will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 - 11.5 | Singlet (broad) | 1H | Phenolic OH | The acidic proton of the phenol will appear as a broad singlet far downfield, exchangeable with D₂O. |

| ~7.5 - 7.7 | Triplet (t) | 1H | Aromatic H-4 | This proton is situated between two electron-withdrawing groups (relative to the other aromatic protons), leading to a downfield shift. It will appear as a triplet due to coupling with H-2 and H-6 (J ≈ 2-3 Hz). |

| ~7.2 - 7.4 | Triplet (t) | 1H | Aromatic H-6 | This proton is ortho to the hydroxyl group and will be shifted downfield. It appears as a triplet due to coupling with H-2 and H-4. |

| ~6.8 - 7.0 | Triplet (t) | 1H | Aromatic H-2 | This proton is ortho to the methoxy group and meta to the nitro group, resulting in a more upfield position compared to H-4 and H-6. |

| 3.85 | Singlet (s) | 3H | Methoxy -OCH₃ | Methoxy groups on an aromatic ring typically appear as a sharp singlet in this region. |

The ¹³C NMR spectrum will reveal seven distinct carbon signals, as all carbons in the molecule are in unique chemical environments. The carbons directly attached to electronegative oxygen and nitrogen atoms will be the most deshielded and appear furthest downfield.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~161 | C-3 (C-OCH₃) | Aromatic carbon attached to the electron-donating methoxy group, significantly deshielded. |

| ~159 | C-1 (C-OH) | Aromatic carbon bearing the hydroxyl group, also strongly deshielded. |

| ~149 | C-5 (C-NO₂) | The carbon attached to the strongly electron-withdrawing nitro group will be downfield. |

| ~112 | C-6 | This carbon is ortho to the hydroxyl group and is expected to be in this region. |

| ~109 | C-4 | This carbon is between the methoxy and nitro groups. |

| ~105 | C-2 | This carbon is ortho to the methoxy group and meta to the nitro group. |

| ~56 | -OCH₃ | The sp³ hybridized carbon of the methoxy group, appearing significantly upfield. |

The IR spectrum provides critical information about the functional groups present. The key diagnostic peaks for this compound are expected to arise from the O-H, C-H, NO₂, and C-O bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3200 - 3500 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 3000 - 3100 | Medium | Aromatic C-H Stretch | Ar-H |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch | -OCH₃ |

| ~1580, ~1350 | Strong | Asymmetric & Symmetric N-O Stretch | Nitro -NO₂ |

| ~1600, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |

| 1000 - 1100 | Strong | Symmetric C-O-C Stretch | Aryl Ether |

Electron Ionization (EI) mass spectrometry is expected to show a clear molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of functional groups.

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z Value | Predicted Identity | Rationale |

| 169 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of C₇H₇NO₄.[1] |

| 154 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 139 | [M - NO]⁺ | Loss of nitric oxide. |

| 123 | [M - NO₂]⁺ | Loss of the nitro group, a common fragmentation pathway for nitroaromatics. |

| 111 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide after the initial loss of the methyl group. |

Experimental Protocols for Spectroscopic Analysis

The following protocols provide a standardized methodology for acquiring high-quality spectroscopic data for this compound. Adherence to these procedures will ensure data reproducibility and integrity.

The logical flow for confirming the structure of a synthesized or purchased sample of this compound involves a multi-technique approach.

References

A Comprehensive Technical Guide to the Solubility of 3-Methoxy-5-nitrophenol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] This technical guide provides an in-depth exploration of the solubility characteristics of 3-Methoxy-5-nitrophenol, a key intermediate in various chemical syntheses. In light of the limited publicly available quantitative solubility data for this compound, this document presents a robust framework for its experimental determination. It includes a detailed, field-proven protocol for solubility measurement using the widely recognized isothermal equilibrium shake-flask method.[3][4] Furthermore, this guide delves into the theoretical underpinnings of solubility, leveraging concepts such as Hansen Solubility Parameters (HSP) to provide a predictive understanding of solvent-solute interactions. This comprehensive resource is designed for researchers, scientists, and drug development professionals to facilitate informed solvent selection, optimize reaction conditions, and guide formulation strategies.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the solubility of a compound is a cornerstone of its developability. Poor solubility can lead to a cascade of challenges, including erratic absorption, low bioavailability, and an increased risk of toxicological issues, ultimately hindering a promising drug candidate's journey to the clinic.[1][2] Therefore, a thorough understanding and precise quantification of a compound's solubility in various solvent systems are paramount during the early stages of drug discovery and lead optimization.[1][2] This guide focuses on this compound, providing both the practical methodologies for solubility determination and the theoretical framework for its interpretation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₄ | [5] |

| Molecular Weight | 169.13 g/mol | [5] |

| Appearance | (Predicted) Crystalline solid | N/A |

| Melting Point | (Data not available) | N/A |

| pKa | (Predicted acidic due to the phenolic hydroxyl group) | N/A |

| LogP | (Predicted to be moderately lipophilic) | N/A |

Quantitative Solubility of this compound: A Representative Study

While extensive quantitative solubility data for this compound is not widely published, this section provides a representative dataset, hypothetically generated to illustrate the expected solubility trends in a range of common organic solvents at 25°C. This data serves as a practical example for the application of the experimental and theoretical concepts discussed herein.

| Solvent | Solvent Class | Hansen Dispersion (δD) | Hansen Polarity (δP) | Hansen H-Bonding (δH) | Hypothetical Solubility ( g/100 mL) |

| Acetone | Ketone | 15.5 | 10.4 | 7.0 | 25.8 |

| Ethanol | Alcohol | 15.8 | 8.8 | 19.4 | 18.5 |

| Methanol | Alcohol | 15.1 | 12.3 | 22.3 | 21.2 |

| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 | 15.3 |

| Dichloromethane | Halogenated | 17.0 | 7.3 | 7.1 | 12.7 |

| Toluene | Aromatic | 18.0 | 1.4 | 2.0 | 5.4 |

| Hexane | Alkane | 14.9 | 0.0 | 0.0 | 0.2 |

| Acetonitrile | Nitrile | 15.3 | 18.0 | 6.1 | 28.1 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 18.4 | 16.4 | 10.2 | 35.5 |

Disclaimer: The solubility data presented in this table is hypothetical and intended for illustrative purposes. For accurate and reliable data, experimental determination is strongly recommended.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The isothermal equilibrium shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic solubility of a compound.[4] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved. The concentration of the dissolved solid in the supernatant is then determined analytically.

Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask solubility determination process.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Detailed Protocol

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Thermostatic shaker

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of this compound in the solvent of interest at a known concentration.

-

Perform serial dilutions of the stock solution to create a set of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to several vials. The excess solid is crucial to ensure that the solution becomes saturated.

-

Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically ranges from 24 to 72 hours. A preliminary time-to-equilibrium study is recommended.

-

-

Sample Processing and Analysis:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the predetermined λmax.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a qualitative understanding of solubility.[6] However, a more quantitative and predictive approach can be achieved through concepts like Hansen Solubility Parameters (HSP).[7]

Hansen Solubility Parameters (HSP)

HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be represented as a point in a three-dimensional "Hansen space." The closer two molecules are in this space, the more likely they are to be soluble in each other.[7] The distance (Ra) between the solute (this compound) and a solvent in Hansen space can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of good solubility.

Interpreting the Solubility of this compound

The molecular structure of this compound, featuring a phenolic hydroxyl group (a hydrogen bond donor and acceptor), a nitro group (polar and a hydrogen bond acceptor), and a methoxy group (polar), suggests that it is a polar molecule with significant hydrogen bonding capabilities.

The following diagram illustrates the key intermolecular interactions that govern its solubility.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | C7H7NO4 | CID 252417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Acidity and pKa of 3-Methoxy-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Acidity in Drug Discovery and Development

The acid dissociation constant (pKa) is a cornerstone physicochemical parameter in the fields of medicinal chemistry and pharmacology. It governs a molecule's ionization state at a given pH, which in turn dictates its solubility, lipophilicity, membrane permeability, and binding interactions with biological targets. For a molecule like 3-methoxy-5-nitrophenol, a potential pharmacophore or synthetic intermediate, a thorough understanding of its acidity is paramount for predicting its behavior in physiological environments and for the rational design of new chemical entities.

Phenols are weakly acidic organic compounds, and their acidity is profoundly influenced by the nature and position of substituents on the aromatic ring.[1] This guide will dissect the interplay of electronic effects in this compound to elucidate its acidic character.

Theoretical Framework: Unraveling the Acidity of this compound

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Substituents that stabilize the negative charge of the phenoxide ion will increase the acidity of the parent phenol (lower pKa), while those that destabilize it will decrease acidity (higher pKa).[2] In this compound, we must consider the combined influence of a methoxy group and a nitro group, both at the meta position relative to the hydroxyl group.

Substituent Effects on Phenol Acidity

-

Electron-Withdrawing Groups (EWGs): These groups increase the acidity of phenols by delocalizing the negative charge of the phenoxide ion through inductive (-I) and/or resonance (-M or -R) effects.[3] The nitro group (-NO2) is a potent EWG, exerting both a strong -I and -M effect.

-

Electron-Donating Groups (EDGs): These groups decrease the acidity of phenols by intensifying the negative charge on the phenoxide ion. The methoxy group (-OCH3) is a classic example of a group with opposing electronic effects: it is inductively withdrawing (-I) due to the electronegativity of the oxygen atom, but it is a strong resonance donor (+M or +R) due to the lone pairs on the oxygen.[2]

Analysis of Substituent Effects in this compound

In the case of this compound, both the methoxy and nitro groups are in meta positions relative to the hydroxyl group. This positional arrangement is crucial because the resonance effects (-M for nitro, +M for methoxy) are most pronounced when the substituent is at the ortho or para position.[4]

-

Nitro Group (-NO2) at the 3-position: At the meta position, the strong -M effect of the nitro group is not operative. However, it still exerts a significant electron-withdrawing inductive effect (-I), which stabilizes the phenoxide ion and increases acidity.

-

Methoxy Group (-OCH3) at the 5-position: Similarly, the +M effect of the methoxy group is not in play from the meta position. Therefore, its primary influence is its electron-withdrawing inductive effect (-I), which will also contribute to the stabilization of the phenoxide ion and an increase in acidity.

Logical Flow of Electronic Effects:

Caption: Electronic effects influencing the stability of the 3-methoxy-5-nitrophenoxide ion.

Estimation of pKa based on Analogous Compounds

To arrive at a reasoned estimate for the pKa of this compound, we can compare it to the pKa values of related compounds:

| Compound | pKa | Rationale for Acidity |

| Phenol | ~9.98 | Baseline acidity. |

| 3-Nitrophenol | ~8.18 | The nitro group's -I effect significantly increases acidity.[5] |

| 3-Methoxyphenol | ~9.65 | The methoxy group's -I effect leads to a slight increase in acidity compared to phenol.[2] |

| This compound | Estimated ~7.5 - 8.0 | The additive -I effects of both the nitro and methoxy groups should result in a pKa lower than that of 3-nitrophenol. |

Given that both meta substituents exert an electron-withdrawing inductive effect, the acidity of this compound is expected to be greater than that of either 3-nitrophenol or 3-methoxyphenol alone. Therefore, a pKa value in the range of 7.5 to 8.0 is a scientifically sound prediction.

Experimental Determination of pKa

For a definitive pKa value, experimental determination is essential. The following are detailed protocols for two common and reliable methods.

UV-Vis Spectrophotometric Method

This method is predicated on the principle that the protonated (acidic) and deprotonated (basic) forms of a molecule often exhibit distinct UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[3]

Experimental Workflow:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mM.

-

Prepare a series of buffer solutions with known pH values spanning the estimated pKa range (e.g., from pH 6.0 to 9.0 in 0.5 pH unit increments).

-

Prepare two additional solutions: one strongly acidic (e.g., pH 2) and one strongly basic (e.g., pH 12) to obtain the spectra of the fully protonated and deprotonated species, respectively.

-

-

Spectrophotometric Measurements:

-

For each buffer and the acidic/basic solutions, prepare a sample by diluting a fixed volume of the stock solution to ensure a constant total concentration of the analyte.

-

Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 200-500 nm).

-

Identify the wavelength (λmax) at which the difference in absorbance between the acidic and basic forms is maximal.

-

-

Data Analysis:

-

Measure the absorbance of all buffered samples at the determined λmax.

-

Plot absorbance versus pH. The resulting data should form a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.[6]

-

Potentiometric Titration Method

Potentiometric titration involves the gradual addition of a titrant (a strong base) to a solution of the analyte (a weak acid) and monitoring the pH change with a calibrated pH electrode.[7]

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as a water-cosolvent mixture (e.g., water-ethanol) if solubility is low.

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Prepare a standardized solution of a strong base, such as 0.1 M NaOH.

-

-

Titration:

-

Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Add the NaOH solution in small, precise increments, recording the pH after each addition and allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

Determine the equivalence point, which is the point of steepest slope on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V) and identifying the peak.

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).[8]

-

Computational pKa Prediction

In silico methods, particularly those based on Density Functional Theory (DFT), have become powerful tools for predicting pKa values with a high degree of accuracy.[9]

Computational Workflow:

Caption: Workflow for computational pKa prediction using DFT.

Step-by-Step Protocol:

-

Structure Preparation:

-

Build the 3D structures of the protonated (this compound) and deprotonated (3-methoxy-5-nitrophenoxide) species using molecular modeling software.

-

-

Quantum Chemical Calculations:

-

Perform geometry optimizations and frequency calculations for both species in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or PCM).[4]

-

A suitable level of theory, such as B3LYP or CAM-B3LYP with a basis set like 6-311+G(d,p), is recommended for accurate results.[9]

-

-

pKa Calculation:

-

Calculate the Gibbs free energies of the optimized structures in the solvated phase.

-

The pKa can then be calculated using the direct approach, which relies on the Gibbs free energy change of the dissociation reaction in solution.[9]

-

Conclusion

While an experimentally confirmed pKa value for this compound remains to be published, a comprehensive analysis of its molecular structure and the electronic effects of its substituents allows for a well-founded estimation of its acidity. The combined electron-withdrawing inductive effects of the meta-positioned nitro and methoxy groups are expected to render it more acidic than both 3-nitrophenol and 3-methoxyphenol, with a predicted pKa in the range of 7.5 to 8.0. This guide provides the theoretical basis for this estimation and equips researchers with detailed experimental and computational protocols to determine this crucial parameter with high accuracy. Such knowledge is indispensable for the effective application of this compound in drug discovery and development.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. web.pdx.edu [web.pdx.edu]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

electronic effects of methoxy and nitro groups in phenols

An In-depth Technical Guide: The Electronic Effects of Methoxy and Nitro Groups in Phenols

Abstract

The electronic character of substituents on an aromatic ring profoundly influences the physicochemical properties of phenols, impacting their acidity, reactivity, and biological activity. This technical guide provides a detailed examination of the electronic effects exerted by two functionally opposite substituents: the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂). We will dissect the interplay of inductive and resonance effects, their positional dependence (ortho, meta, para), and their quantifiable impact on the acid dissociation constant (pKa). This guide is intended for researchers, scientists, and drug development professionals, offering mechanistic insights, quantitative data, and validated experimental protocols to elucidate these fundamental principles of physical organic chemistry.

Foundational Principles of Electronic Effects in Aromatic Systems

The behavior of substituted phenols is governed by the ability of the substituent to alter the electron density distribution within the aromatic ring and, most critically, at the phenolic hydroxyl group. These alterations are primarily mediated by two fundamental electronic effects.

Phenol Acidity and the Stability of the Phenoxide Ion

The acidity of a phenol is determined by the equilibrium of its dissociation in a protic solvent, typically water:

ArOH ⇌ ArO⁻ + H⁺

The strength of the acid is inversely proportional to its pKa value. A lower pKa signifies a stronger acid, indicating a greater degree of dissociation. The key to understanding substituent effects lies in assessing the stability of the conjugate base, the phenoxide anion (ArO⁻).[1][2] Any factor that stabilizes the phenoxide ion, primarily by delocalizing its negative charge, will shift the equilibrium to the right, resulting in increased acidity (lower pKa).[3][4] Conversely, factors that destabilize the anion by concentrating the negative charge will decrease acidity (higher pKa).[3]

The Inductive Effect (I)

The inductive effect is an electronic effect transmitted through sigma (σ) bonds, originating from differences in electronegativity between adjacent atoms.

-

Negative Inductive Effect (-I): Exerted by atoms or groups that are more electronegative than carbon (e.g., -NO₂, -OCH₃, halogens). These groups withdraw electron density from the ring, which can help stabilize an adjacent negative charge.[1]

-

Positive Inductive Effect (+I): Exerted by groups that are less electronegative than carbon (e.g., alkyl groups). These groups donate electron density.

The inductive effect weakens rapidly with distance.[1]

The Resonance (Mesomeric) Effect (M)

The resonance effect involves the delocalization of pi (π) electrons and lone pairs through the conjugated π-system of the aromatic ring. This effect is generally more powerful than the inductive effect when operative.[2]

-

Negative Resonance Effect (-M): Exerted by groups that can withdraw π-electron density from the ring (e.g., -NO₂, -CN, -C=O). These groups possess a π-bond to an electronegative atom.

-

Positive Resonance Effect (+M): Exerted by groups that can donate a lone pair of electrons into the ring's π-system (e.g., -OCH₃, -OH, -NH₂).

Crucially, the resonance effect is only transmitted to the ortho and para positions relative to the substituent; it has no influence from the meta position.[3]

The Nitro Group: A Potent Electron-Withdrawing Substituent

The nitro group (-NO₂) is a quintessential electron-withdrawing group that dramatically increases the acidity of phenol.[4][5]

Dual-Mode Action: -I and -M Effects

The nitro group exerts a powerful electron-withdrawing influence through both the inductive and resonance mechanisms:

-

-I Effect: The highly electronegative nitrogen and oxygen atoms strongly pull electron density through the sigma bond framework.[6]

-

-M Effect: The π-system of the nitro group can accept electron density from the aromatic ring, delocalizing the charge.[3]

Positional Impact on Acidity

The position of the nitro group relative to the hydroxyl group has a profound and predictable effect on acidity.[3]

-

ortho and para Positions: At these positions, both the -I and -M effects are operative. The -M effect provides a powerful pathway for delocalizing the negative charge of the phenoxide anion directly onto the oxygen atoms of the nitro group.[3][7] This extensive delocalization results in significant stabilization of the anion, making o- and p-nitrophenol substantially more acidic than phenol.[8]

-

meta Position: At the meta position, the nitro group cannot participate in resonance with the phenoxide oxygen.[3][5] Therefore, it can only exert its electron-withdrawing -I effect. While this still stabilizes the anion and increases acidity relative to phenol, the effect is much less pronounced than in the ortho and para isomers.[5]

Mechanistic Insight: Resonance Stabilization

The enhanced stability of the p-nitrophenoxide ion is clearly visualized through its resonance structures, which show the delocalization of the negative charge onto the nitro group.

Caption: Resonance stabilization of the p-nitrophenoxide anion.

Quantitative Analysis: pKa Values of Nitrophenols

The theoretical principles are strongly supported by experimental pKa values.

| Compound | pKa (at 25 °C) | Rationale for Acidity |

| Phenol | ~9.98 | Baseline acidity |

| o-Nitrophenol | ~7.23 | Strong -I and -M effects stabilize the anion.[9] |

| m-Nitrophenol | ~8.39 | Only the weaker -I effect is operative.[10] |

| p-Nitrophenol | ~7.15 | Strong -I and -M effects stabilize the anion.[11][12] |

The Methoxy Group: A Study in Competing Electronic Effects

The methoxy group (-OCH₃) presents a more nuanced case, as its inductive and resonance effects operate in opposite directions, making its influence highly dependent on its position.[13]

A Dichotomy of Influence: -I vs. +M Effects

-

-I Effect: Oxygen is more electronegative than carbon, so the methoxy group withdraws electron density inductively, an acid-strengthening effect.[1]

-

+M Effect: The lone pairs on the oxygen atom can be donated into the aromatic π-system, an acid-weakening effect that destabilizes the phenoxide anion.[1][2]

In most contexts involving aromatic rings, the resonance effect (+M) of the methoxy group dominates over its inductive effect (-I).[2][13]

Positional Dependence and the Dominance of Resonance

-

para Position: Here, the electron-donating +M effect is at its strongest and directly opposes the negative charge on the phenoxide oxygen. This leads to significant destabilization of the anion, making p-methoxyphenol a weaker acid (higher pKa) than phenol.[1][14]

-

meta Position: At the meta position, the +M effect is inoperative.[15] Only the electron-withdrawing -I effect influences the phenoxide oxygen. This effect stabilizes the anion, making m-methoxyphenol a stronger acid (lower pKa) than phenol.[1][16][17]

-

ortho Position: Both effects are at play. The -I effect is stronger than at the para position due to proximity, while the +M effect is also strong. These two opposing forces nearly cancel each other out, resulting in o-methoxyphenol having an acidity very similar to that of unsubstituted phenol.[16]

Mechanistic Rationale: Destabilization of the Methoxyphenoxide Anion

The destabilizing +M effect in the p-methoxyphenoxide anion can be visualized by drawing resonance structures where the electron-donating methoxy group places a negative charge on the carbon adjacent to the phenoxide oxygen, leading to like-charge repulsion.

Caption: Resonance destabilization in the p-methoxyphenoxide anion.

Quantitative Analysis: pKa Values of Methoxyphenols

Experimental data clearly illustrates the outcome of these competing effects.

| Compound | pKa (at 25 °C) | Rationale for Acidity |

| Phenol | 9.98 | Baseline acidity.[16] |

| o-Methoxyphenol | 9.98 | -I and +M effects are opposed and nearly cancel.[16] |

| m-Methoxyphenol | 9.65 | Only the acid-strengthening -I effect is operative.[16][18] |

| p-Methoxyphenol | 10.21 | The dominant, acid-weakening +M effect destabilizes the anion.[16][19] |

Experimental Validation and Methodologies

The theoretical effects discussed can be precisely measured in the laboratory. The determination of pKa is a cornerstone experiment for quantifying these electronic influences.

Protocol: Spectrophotometric Determination of Phenol pKa Values

This method is a robust and widely used technique for determining the pKa of compounds with a pH-dependent UV-Vis spectrum.[20]

-

Objective: To determine the pKa of a substituted phenol by measuring its absorbance across a range of pH values.

-

Principle: The protonated phenol (ArOH) and deprotonated phenoxide anion (ArO⁻) have distinct UV-Vis absorbance spectra.[21] For example, 4-nitrophenol is colorless below pH 5.4, while its conjugate base, 4-nitrophenoxide, is intensely yellow with an absorbance maximum around 405 nm.[12] By monitoring the absorbance at a wavelength where the two species differ significantly, one can track their relative concentrations. According to the Henderson-Hasselbalch equation, when pH = pKa, the concentrations of the acidic and basic forms are equal ([ArOH] = [ArO⁻]).[21]

-

Materials:

-

UV-Vis Spectrophotometer

-

pH meter, calibrated

-

Substituted phenol of interest

-

Series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 6 to 11)

-

0.1 M HCl (for fully protonated spectrum)

-

0.1 M NaOH (for fully deprotonated spectrum)

-

Volumetric flasks and pipettes

-

-

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the phenol in a suitable solvent (e.g., ethanol or water).

-

Sample Preparation: For each buffer solution, plus the HCl and NaOH solutions, prepare a sample by adding a precise, small aliquot of the phenol stock solution to a volumetric flask and diluting to the mark with the respective buffer. The final phenol concentration should be identical in all samples.

-

Spectral Scans:

-

Measure the full UV-Vis spectrum of the phenol in 0.1 M HCl to identify λ_max for the ArOH form.

-

Measure the full UV-Vis spectrum of the phenol in 0.1 M NaOH to identify λ_max for the ArO⁻ form.

-

Identify an analytical wavelength for monitoring the titration, typically the λ_max of the ArO⁻ form.

-

Confirm the presence of an isosbestic point, a wavelength where the molar absorptivity of both species is equal. The observation of a sharp isosbestic point is a self-validating check, confirming a clean two-state equilibrium.[12]

-

-

Absorbance Measurements: Measure the absorbance of each buffered sample at the chosen analytical wavelength.

-

Data Analysis:

-

Plot Absorbance vs. pH. The resulting curve will be sigmoidal.

-

The pKa is the pH value at the inflection point of the sigmoid curve. This corresponds to the pH at which the absorbance is exactly halfway between the minimum (fully protonated) and maximum (fully deprotonated) values.

-

Alternatively, use the equation: pKa = pH + log[(A_max - A)/(A - A_min)], where A is the absorbance at a given pH, and A_max and A_min are the absorbances in strong base and strong acid, respectively.

-

-

Workflow for pKa Determination

Caption: Workflow for experimental pKa determination via spectrophotometry.

Implications for Research and Drug Development

Understanding and predicting the electronic effects of substituents is paramount in the field of medicinal chemistry and drug development.

-

Pharmacokinetics: The pKa of a molecule dictates its ionization state at physiological pH (around 7.4). This is a critical determinant of its solubility, membrane permeability (absorption), and distribution throughout the body. A drug must often exist in a neutral form to cross lipid membranes but may need to be ionized to interact with its target.

-